![molecular formula C10H16BrN5OS B4365821 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4365821.png)
2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide
Descripción general
Descripción
2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase plays a crucial role in cancer cell metabolism, making it a potential target for cancer therapy.
Mecanismo De Acción
2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide inhibits glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an important nutrient for cancer cells, as it provides the carbon and nitrogen needed for cell growth and proliferation. Glutaminase converts glutamine to glutamate, which can then be further metabolized to provide energy and building blocks for cell growth. Inhibition of glutaminase by 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide leads to a decrease in glutamate production and a subsequent decrease in cell growth and proliferation.
Biochemical and physiological effects:
2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide has been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition, 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide has been studied for its potential as a therapy for other diseases, such as neurodegenerative disorders and metabolic diseases. However, more research is needed to fully understand the biochemical and physiological effects of 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide is its specificity for glutaminase, which allows for targeted inhibition of this enzyme without affecting other metabolic pathways. However, 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide has been found to have limited solubility in aqueous solutions, which can make it difficult to use in lab experiments. In addition, 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the combination of 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide with other chemotherapeutic agents to improve cancer treatment outcomes. Additionally, 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide has been studied for its potential as a therapy for other diseases, such as neurodegenerative disorders and metabolic diseases, and more research is needed in these areas. Finally, the development of more effective delivery methods for 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide could improve its effectiveness in vivo.
Aplicaciones Científicas De Investigación
2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide has been extensively studied for its potential as an anti-cancer drug. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide has been shown to induce cell death in various cancer cell lines. 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy. In addition, 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide has been studied for its potential as a therapy for other diseases, such as neurodegenerative disorders and metabolic diseases.
Propiedades
IUPAC Name |
1-[[3-(4-bromopyrazol-1-yl)-2-methylpropanoyl]amino]-3-ethylthiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN5OS/c1-3-12-10(18)15-14-9(17)7(2)5-16-6-8(11)4-13-16/h4,6-7H,3,5H2,1-2H3,(H,14,17)(H2,12,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKRMFWQOGXYKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)CN1C=C(C=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.